

Application Note: Quantification of Cannabidivarinic Acid (CBDVA) using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Cannabidivarinic Acid*

Cat. No.: *B1508511*

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Introduction

Cannabidivarinic Acid (CBDVA) is a non-psychoactive cannabinoid found in the cannabis plant. As the acidic precursor to cannabidivarin (CBDV), it is gaining interest within the research and drug development sectors for its potential therapeutic properties. Accurate quantification of CBDVA is essential for the chemical profiling of cannabis strains, quality control of cannabis-derived products, and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely adopted analytical technique for the selective and precise quantification of cannabinoids. This application note provides a detailed protocol for the quantification of CBDVA in cannabis flower using a reversed-phase HPLC-UV method.

Materials and Reagents

- CBDVA Certified Reference Material (CRM): 1000 µg/mL in acetonitrile or methanol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Acetonitrile (ACN): HPLC grade or higher.
- Water: HPLC grade or deionized (18 MΩ·cm).
- Formic Acid (FA): LC-MS grade or equivalent.

- Ammonium Formate: LC-MS grade or equivalent.
- Methanol (MeOH): HPLC grade or higher.
- Ethanol: 200-proof, for extraction.[6]
- Cannabis flower sample: Dried and homogenized.

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 μ m particle size).[7]
- Syringe filters: 0.22 μ m or 0.45 μ m PTFE or nylon.[6]
- Analytical balance.
- Vortex mixer.
- Centrifuge.
- Ultrasonic bath.
- Volumetric flasks and pipettes.

Experimental Protocols

1. Standard Preparation

1.1. Preparation of Stock Standard Solution (100 μ g/mL):

- Allow the CBDVA CRM (1000 μ g/mL) to equilibrate to room temperature.
- Accurately pipette 1.0 mL of the CRM into a 10 mL volumetric flask.
- Dilute to volume with methanol or acetonitrile.

- This stock solution can be stored at -20°C for extended periods.[3][4]

1.2. Preparation of Calibration Standards:

- Perform serial dilutions of the 100 µg/mL stock solution with methanol or a mixture of methanol and water to prepare a series of calibration standards.[8] A suggested concentration range is 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

2. Sample Preparation (Cannabis Flower)

- Accurately weigh approximately 100 mg of homogenized, dried cannabis flower into a 50 mL centrifuge tube.[6]
- Add 20 mL of ethanol to the tube.[6]
- Vortex the sample for 1 minute to ensure thorough mixing.
- Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.[6]
- Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.[8]
- Carefully transfer the supernatant to a clean tube.
- Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[6]
- The sample is now ready for HPLC analysis. A further dilution with the mobile phase may be necessary to bring the CBDVA concentration within the calibration range.

3. HPLC Method

The following table outlines the HPLC conditions for the quantification of CBDVA.

Parameter	Condition
Column	C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 2.7 µm)[7]
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Formate[7][9]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[7][9]
Gradient	75% B (Isocratic)[7] or a gradient program optimized for cannabinoid separation
Flow Rate	1.0 - 1.5 mL/min[9][10]
Injection Volume	5 - 20 µL
Column Temperature	30 - 40 °C[9]
Detection Wavelength	220 - 228 nm[9][11]
Run Time	Approximately 10 - 15 minutes

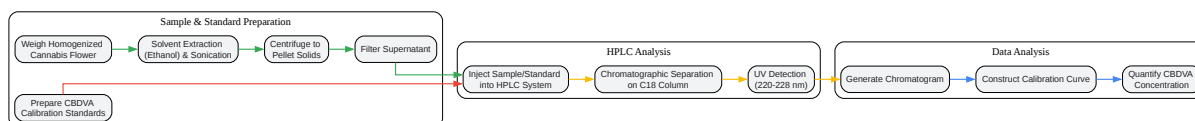
Data Presentation

Quantitative Data Summary for CBDVA

The following table summarizes typical quantitative performance data for the HPLC analysis of CBDVA. These values may vary depending on the specific instrumentation and method parameters used.

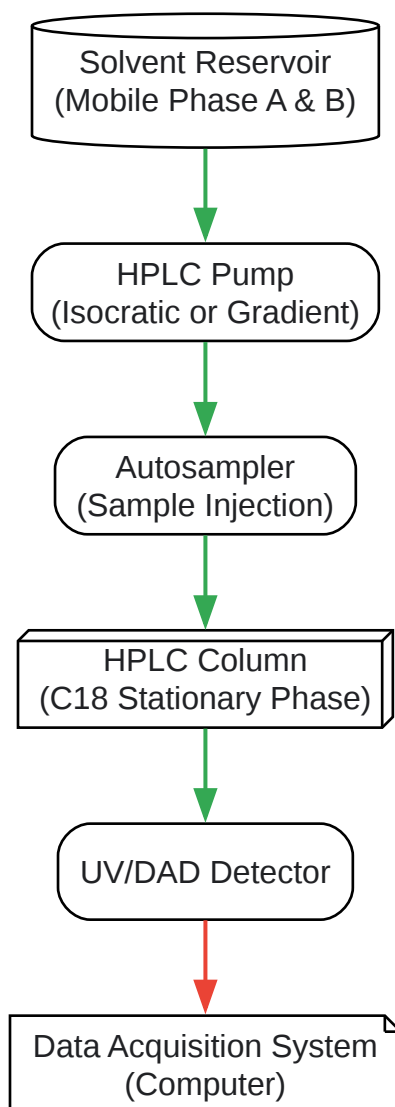
Parameter	Typical Value
Retention Time (t _R)	2.5 - 4.0 min
Linearity (R ²)	> 0.999
Limit of Detection (LOD)	0.05 - 0.15 µg/mL
Limit of Quantification (LOQ)	0.15 - 0.50 µg/mL

Visualizations



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Caption: Experimental workflow for the quantification of CBDVA in cannabis flower using HPLC.



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Caption: Logical relationship of the core components of a High-Performance Liquid Chromatography (HPLC) system.

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